molecular formula C₂₂H₂₈O₄ B019410 11alpha-Hydroxycanrenone CAS No. 192569-17-8

11alpha-Hydroxycanrenone

Cat. No. B019410
M. Wt: 356.5 g/mol
InChI Key: RJTDWMKVQUPGSY-NYTLBARGSA-N
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Description

11alpha-Hydroxycanrenone is a key intermediate in the synthesis of Eplerenone, a cardiovascular drug . It is produced by the biotransformation of Canrenone by Aspergillus ochraceus SIT34205 .


Synthesis Analysis

The synthesis of 11alpha-Hydroxycanrenone involves the biotransformation of Canrenone by Aspergillus ochraceus . A study found that the cytochrome P450 (CYP) enzyme system in Aspergillus ochraceus strain MF018 could catalyse the conversion of Canrenone to 11alpha-Hydroxycanrenone, but its biocatalytic efficiency was low . To improve the efficiency of 11alpha-Hydroxycanrenone production, the CYP monooxygenase-coding gene of MF018 was predicted and cloned based on whole-genome sequencing results . A recombinant A. ochraceus strain MF010 with the high expression of CYP monooxygenase was then obtained through homologous recombination . The biocatalytic rate of this recombinant strain reached 93% at 60 h without the addition of organic solvents or surfactants and was 17-18% higher than that of the MF018 strain .


Molecular Structure Analysis

The molecular formula of 11alpha-Hydroxycanrenone is C22H28O4 . The molecular weight is 356.5 g/mol . The IUPAC name is (8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione .

Scientific Research Applications

  • Specific Scientific Field : Bioengineering and Pharmacology .
  • Summary of the Application : 11alpha-Hydroxycanrenone is a key intermediate in the synthesis of Eplerenone, a drug that protects the cardiovascular system .
  • Results or Outcomes : The biocatalytic rate of the recombinant strain reached 93% at 60 hours without the addition of organic solvents or surfactants. This was 17-18% higher than that of the MF018 strain. Moreover, the biocatalytic time of the MF010 strain was reduced by more than 30 hours compared with that of the MF018 strain. These results show that the recombinant A. ochraceus strain MF010 can overcome the limitation of substrate biocatalytic efficiency and thus holds high potential for application in the industrial production of eplerenone .

Future Directions

In terms of future directions, there is potential for the industrial production of Eplerenone using the recombinant A. ochraceus strain MF010 . This strain can overcome the limitation of substrate biocatalytic efficiency and thus holds a high potential for application in the industrial production of Eplerenone .

properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15-,16-,17+,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDWMKVQUPGSY-NYTLBARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315221
Record name 11α-Hydroxycanrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11alpha-Hydroxycanrenone

CAS RN

192569-17-8
Record name 11α-Hydroxycanrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192569-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11α-Hydroxycanrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (11α,17α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Tao, H Hu, X Li, B Zhu - MICROBIOLOGY-BEIJING-, 2007 - SCIENCE PRESS
Number of citations: 0

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